molecular formula C20H23N3O4S3 B2795600 Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 500202-79-9

Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2795600
M. Wt: 465.6
InChI Key: LXHVZCQWYPEGRN-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate” is a complex organic molecule. It belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by a pyrimidine ring system, which is a six-membered ring with two nitrogen atoms and four carbon atoms, with an exocyclic sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, one popular approach is based on [3+3], [4+2], [5+1] cyclization processes . In many cases, the synthesis of these heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its functional groups. The presence of an amino group (NH2) and an ester carbonyl (C=O) suggests that it can participate in a variety of chemical reactions . For example, the amino group can act as a nucleophile, reacting with electrophiles, while the ester carbonyl can undergo reactions such as hydrolysis .

Scientific Research Applications

Efficient Synthesis and Potential Applications

  • Innovative Synthesis Techniques : Research by Yong Sun, N. Huang, and M. Ding (2010) presented an efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in chemical synthesis. This method involves the transformation of ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate into iminophosphorane, followed by further reactions to yield the final products in good yields, highlighting the compound's utility in generating novel heterocyclic compounds with potential biological activities (Sun, Huang, & Ding, 2010).

  • Antimicrobial Activity : The synthesis of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives and their modifications showed moderate antimicrobial properties. Particularly, compounds with n-butyl substituents exhibited high inhibitory activity against Candida albicans, suggesting the potential for developing new antimicrobial agents from thieno[2,3-d]pyrimidine derivatives (Vlasov, Chernykh, & Osolodchenko, 2015).

  • Heterocyclic System Development : Another study focused on the synthesis of novel heterocyclic systems, such as thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b]thiazines, from thieno[2,3-d]pyrimidine derivatives. This work demonstrates the compound's reactivity and utility in constructing complex heterocyclic structures with potential biological and pharmaceutical applications (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

properties

IUPAC Name

ethyl 2-[3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S3/c1-6-27-19(26)15-10(3)12(5)30-18(15)21-13(24)7-8-28-20-22-16(25)14-9(2)11(4)29-17(14)23-20/h6-8H2,1-5H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHVZCQWYPEGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCSC2=NC3=C(C(=C(S3)C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate

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